molecular formula C15H12O3S B2783698 3-(2-Oxo-2-phenylethylthio)benzoic acid CAS No. 722516-74-7

3-(2-Oxo-2-phenylethylthio)benzoic acid

Cat. No. B2783698
M. Wt: 272.32
InChI Key: NVBFPPAHGHOMMX-UHFFFAOYSA-N
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Patent
US07910770B2

Procedure details

To bromoacetophenone (250 mg, 1.16 mmole) and anhydrous K2CO3 (694 mg, 5.02 mmole) in ethanol, 193.6 mg (1.25 mmole) 3-mercaptobenzoic acid was added and the mixture refluxed overnight. The solvent was evaporated and water added to the solid residue. The basic aqueous solution was extracted with ethyl acetate to remove unreacted bromoacetophenone. The aqueous layer was acidified and extracted with ethyl acetate, dried, evaporated and the residue purified by flash chromatography using chloroform:methanol 95:5. Evaporation of the fractions resulted in a yellow powder (380 mg). M.S. m/s 271 (M−1)+. 1H NMR (DMSO) δ4.75 (2H, s, —CH2-), 7.39-7.7 (4H, m, 4×ArH), 7.75 (1H, d, ArH, J==5.61 Hz), 7.86 (1H, s, ArH), 8.02 (3H, d, ArH).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
694 mg
Type
reactant
Reaction Step One
Quantity
193.6 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].C([O-])([O-])=O.[K+].[K+].[SH:17][C:18]1[CH:19]=[C:20]([CH:24]=[CH:25][CH:26]=1)[C:21]([OH:23])=[O:22]>C(O)C>[O:4]=[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH2:2][S:17][C:18]1[CH:19]=[C:20]([CH:24]=[CH:25][CH:26]=1)[C:21]([OH:23])=[O:22] |f:1.2.3|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
694 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
193.6 mg
Type
reactant
Smiles
SC=1C=C(C(=O)O)C=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
water added to the solid residue
EXTRACTION
Type
EXTRACTION
Details
The basic aqueous solution was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
to remove unreacted bromoacetophenone
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography
CUSTOM
Type
CUSTOM
Details
Evaporation of the fractions

Outcomes

Product
Name
Type
product
Smiles
O=C(CSC=1C=C(C(=O)O)C=CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 380 mg
YIELD: CALCULATEDPERCENTYIELD 120.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.